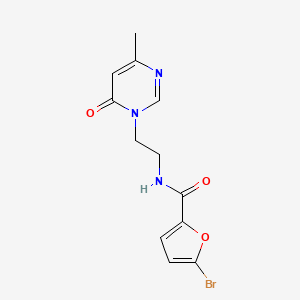

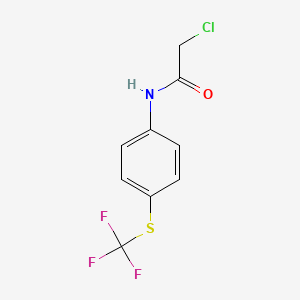

![molecular formula C20H22N4O3S B2532827 N-(2-(3-甲氧基苯基)-2-吗啉乙基)苯并[c][1,2,5]噻二唑-5-甲酰胺 CAS No. 1323353-27-0](/img/structure/B2532827.png)

N-(2-(3-甲氧基苯基)-2-吗啉乙基)苯并[c][1,2,5]噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" is a synthetic molecule that appears to be related to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with morpholino and thiadiazole moieties have been synthesized and evaluated for their biological activities, such as anticancer and antibacterial properties .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, starting with the preparation of key intermediates like amines and isocyanates, followed by condensation reactions. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, which in turn was prepared from difluorobenzonitrile through amination and cyclization steps . Similarly, the synthesis of related compounds containing a thiadiazole moiety, like the 8-methoxyquinoline-2-carboxamide derivatives, involved an active substructure combination method .

Molecular Structure Analysis

The molecular structures of these compounds are characterized by the presence of multiple rings, including indazole, thiadiazole, and phenyl rings, which are often nearly coplanar, as seen in the crystal structure of 2-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate . The orientation of these rings and the presence of intramolecular hydrogen bonds contribute to the stability and overall shape of the molecules, which can influence their biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds is typically explored in the context of their biological activity. For example, the indazole-carboxamide compound with a morpholino group showed effective inhibition of cancer cell proliferation . The antibacterial activity of the 8-methoxyquinoline-2-carboxamide compounds containing a 1,3,4-thiadiazole moiety was evaluated against various Gram-positive and Gram-negative bacteria, with some compounds displaying moderate to good efficacy .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are crucial for their potential therapeutic application. The crystal structure analysis provides insights into the molecular geometry, which can affect these properties. For instance, the nearly coplanar arrangement of rings in the 2-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate suggests a certain degree of molecular rigidity, which might influence its solubility and bioavailability . The presence of morpholino and methoxy groups can also affect the molecule's polarity and, consequently, its interaction with biological targets .

科学研究应用

抗炎和镇痛应用

研究探索了源自维斯那宁酮和凯林酮的新型杂环化合物的合成,这些化合物表现出 COX-1/COX-2 抑制、镇痛和抗炎活性。测试了化合物作为环氧合酶抑制剂的潜力,显示出显着的抑制活性,并有可能发展成为抗炎和镇痛剂 (Abu‐Hashem 等人,2020)。

抗菌应用

已合成含有吗啉部分的衍生物并评估了它们的抗菌性能。这些化合物,包括三唑衍生物,对各种微生物表现出良好或中等的抗菌活性,突出了它们在解决细菌感染方面的潜力 (Sahin 等人,2012)。

抗癌应用

一些研究集中于合成具有潜在抗癌活性的化合物。例如,已经合成并分析了 5-(3-吲哚基)-1,3,4-噻二唑对人类癌细胞系的细胞毒性,揭示了对癌细胞生长具有显着的抑制作用 (Kumar 等人,2010)。此外,苯并噻二嗪基肼甲酰胺和苯胺[1,2,4]三唑并[1,5-b][1,2,4]噻二嗪二酮对肺癌、卵巢癌、前列腺癌、乳腺癌和结肠癌显示出中等到良好的抑制活性 (Kamal 等人,2011)。

杀线虫活性

合成了含有 1,3,4-噻二唑酰胺部分的新型 1,2,4-恶二唑衍生物,并评估了它们的杀线虫活性。一些化合物对重要的害虫松材线虫表现出良好的活性,表明它们具有作为杀线虫剂的潜力 (Liu 等人,2022)。

作用机制

The mechanism of action of thiadiazole-based compounds often involves interactions with other molecules. For example, the F-CTF-3 nanosheet shows high sensitivity and selectivity for primary aromatic amine (PAA) detection by fluorescence quenching . This can be attributed to the static quenching process, which is confirmed by the formation of a ground-state fluorescence-quenched complex on account of the hydrogen bonding interactions between F-CTF-3 and PAAs .

属性

IUPAC Name |

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-26-16-4-2-3-14(11-16)19(24-7-9-27-10-8-24)13-21-20(25)15-5-6-17-18(12-15)23-28-22-17/h2-6,11-12,19H,7-10,13H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGMCSYZNQEPPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

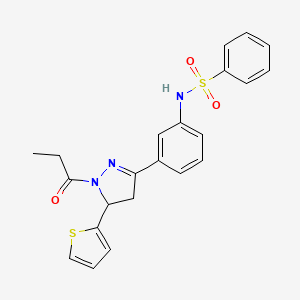

![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole](/img/structure/B2532754.png)

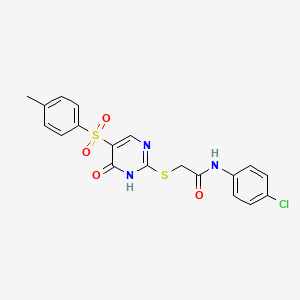

![[4-(1-Methylimidazol-2-yl)morpholin-2-yl]methanol](/img/structure/B2532755.png)

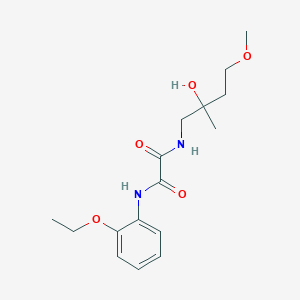

![2-amino-11-[(4-fluorophenyl)methyl]-6-(2-methoxyethyl)-7-methyl-5,12-dioxospir o[6-hydro-4H-pyrano[3,2-c]pyridine-4,3'-indoline]-3-carbonitrile](/img/structure/B2532756.png)

![6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B2532758.png)

![7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2532759.png)

![2-[(3R,5S)-5-Methoxycarbonylpyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2532761.png)